methyl 1-(3-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

描述

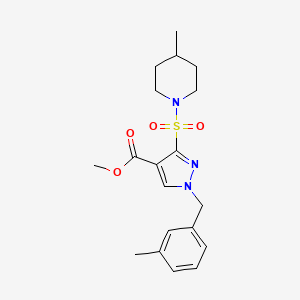

Methyl 1-(3-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 3-methylbenzyl group at the N1 position, a sulfonated 4-methylpiperidine moiety at C3, and a methyl ester at C4 (Figure 1). The sulfonamide group in this compound may enhance solubility and bioavailability, while the 4-methylpiperidine substituent could influence receptor binding affinity. Structural characterization of such molecules typically employs X-ray crystallography tools like SHELX for refinement .

属性

IUPAC Name |

methyl 1-[(3-methylphenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-14-7-9-22(10-8-14)27(24,25)18-17(19(23)26-3)13-21(20-18)12-16-6-4-5-15(2)11-16/h4-6,11,13-14H,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSXEXVSPAKAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 1-(3-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, with the CAS number 1251630-18-8, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 391.5 g/mol. The structure features a pyrazole ring, a sulfonamide group, and a carboxylate moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₃O₄S |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1251630-18-8 |

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound in focus, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer-related targets such as BRAF(V600E) and EGFR, which are pivotal in the proliferation of cancer cells. For instance, studies have demonstrated that certain pyrazole derivatives can effectively induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound's antimicrobial efficacy has been explored through various studies. Pyrazole derivatives have shown promising results against a range of pathogens, including bacteria and fungi. Specifically, certain derivatives demonstrated notable antifungal activity against phytopathogenic fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. The sulfonamide group enhances binding affinity to enzymes or receptors involved in various biological processes. For example, it may inhibit enzymes that are crucial for tumor growth or inflammatory responses.

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor efficacy of pyrazole derivatives included this compound. The results indicated that this compound significantly inhibited cell proliferation in various cancer cell lines compared to controls. The IC50 values were determined to be lower than those of several known chemotherapeutic agents, suggesting a promising lead for further development .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, the compound was tested in a murine model of inflammation. Results showed a marked reduction in paw edema and serum levels of inflammatory markers such as TNF-alpha and IL-6 when treated with the compound compared to untreated controls . This highlights its potential as a therapeutic agent for inflammatory conditions.

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Functional Group Variations

The compound can be compared to two structurally related pyrazole derivatives from the evidence:

Methyl 1-(4-cyano-1-(4-fluorobenzyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate (): Features a triazole-pyrazole hybrid core with a 4-fluorobenzyl group and cyano substituent.

1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid ():

- Contains a methoxyphenyl group and a carboxylic acid instead of a methyl ester.

- The carboxylic acid group improves water solubility but may reduce membrane permeability compared to ester derivatives .

Functional Group Impact on Properties

- Sulfonamide vs. Triazole/Carboxylic Acid : The sulfonamide group in the target compound may confer better metabolic stability than the triazole () or carboxylic acid () groups.

- Substituent Effects : The 3-methylbenzyl group (target) vs. 4-fluorobenzyl () or 3-methoxyphenyl () alters steric and electronic profiles, influencing target selectivity.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Safety Profiles : highlights that pyrazole-carboxylic acids require careful handling due to irritant properties, implying similar precautions for the target compound’s ester derivative .

- Crystallography : SHELX-based refinement () is critical for resolving complex substituents like the sulfonated piperidine in the target compound .

Limitations: No direct pharmacological or thermodynamic data (e.g., IC50, logP) are available for the target compound. Further studies are needed to evaluate its bioactivity and physicochemical properties.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare methyl 1-(3-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step reactions starting with pyrazole precursors. A common approach includes:

- Cyclization : Reacting 3-methylbenzylamine with a pyrazole-4-carboxylate precursor under reflux conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine to form the pyrazole core .

- Sulfonylation : Introducing the 4-methylpiperidinylsulfonyl group via reaction with 4-methylpiperidine-1-sulfonyl chloride in the presence of a base (e.g., DIPEA) to ensure regioselective substitution at the pyrazole C-3 position .

- Esterification : Final esterification of the carboxylic acid intermediate using methanol and catalytic sulfuric acid .

Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-sulfonylation.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry, particularly distinguishing between C-3 sulfonyl and C-4 ester substituents. For example, the sulfonyl group deshields neighboring protons, appearing as distinct downfield shifts .

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm, ester C=O at ~1700 cm) .

- X-ray Crystallography : Resolve ambiguity in stereochemistry or crystal packing using SHELXL refinement, especially when studying polymorphs or solvates .

- Elemental Analysis : Ensure purity (>95%) by matching experimental C/H/N/S values to theoretical calculations .

Basic: How can researchers design pharmacological assays to evaluate this compound’s bioactivity?

- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamide-containing pyrazoles often exhibit kinase or COX-2 inhibition). Use molecular docking to predict binding affinity .

- In Vitro Assays :

- Dose-Response Curves : Use nonlinear regression to calculate EC/IC values, ensuring replicates to account for biological variability .

Advanced: How can synthetic routes be optimized to improve yield and regioselectivity?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance sulfonylation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for cyclization steps (e.g., 80°C for 30 min vs. 12 hrs conventional heating) .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the piperidine nitrogen during sulfonylation, preventing undesired side reactions .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-methyl vs. 3-methyl) or sulfonyl groups (e.g., piperidinyl vs. morpholinyl) to assess impact on bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group’s role in hydrogen bonding) using comparative molecular field analysis (CoMFA) .

- Metabolic Stability : Replace the methyl ester with tert-butyl esters to evaluate hydrolysis resistance in liver microsome assays .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm activity across multiple assays (e.g., enzymatic inhibition + cell-based assays) .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish signal from noise in datasets with high variability .

Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?

- Disorder in Piperidine Rings : Use SHELXL’s PART instruction to model disordered atoms and refine occupancy parameters .

- Twinning : Apply the TWIN law in SHELXL for pseudo-merohedral twinning, common in sulfonamide-containing crystals .

- Data Resolution : Collect high-resolution data (<1.0 Å) at synchrotron facilities to resolve electron density ambiguities .

Advanced: What methodologies assess the compound’s toxicity and safety profile?

- In Vitro Toxicity : Test hepatotoxicity in HepG2 cells via ATP depletion assays and mitochondrial membrane potential measurements .

- Genotoxicity : Perform Ames tests with Salmonella typhimurium strains (TA98, TA100) to detect mutagenic potential .

- In Silico Prediction : Use tools like ProTox-II to predict organ-specific toxicity and prioritize in vivo testing .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or kinase active sites, focusing on sulfonyl-pi interactions and hydrogen bonds .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and topological torsion to predict bioavailability .

Advanced: What experimental approaches optimize solubility and formulation for in vivo studies?

- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .

- Salt Formation : React the carboxylic acid intermediate (post-ester hydrolysis) with sodium or tromethamine to improve crystallinity .

- Nanoformulation : Encapsulate in PLGA nanoparticles and characterize release kinetics via dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。